3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropanoic acid
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Overview
Description
3-(2,3-Dihydro-1H-inden-5-yl)-2,2-dimethylpropanoic acid is an organic compound that features a unique structure combining an indane ring with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 2,3-dihydro-1H-indene with appropriate reagents to introduce the propanoic acid group. One common method involves the use of Grignard reagents, followed by oxidation to form the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1H-inden-5-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-(2,3-Dihydro-1H-inden-5-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene: A related compound with a similar indane ring structure.
3-(2,3-Dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine: Another compound featuring the indane ring, used in different research contexts.
Uniqueness
3-(2,3-Dihydro-1H-inden-5-yl)-2,2-dimethylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development efforts.
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C14H18O2/c1-14(2,13(15)16)9-10-6-7-11-4-3-5-12(11)8-10/h6-8H,3-5,9H2,1-2H3,(H,15,16) |
InChI Key |
ZGZNSFKDZJAOGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC2=C(CCC2)C=C1)C(=O)O |
Origin of Product |
United States |
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